molecular formula C10H14O2 B12907857 1-(4-Methylfuran-2-yl)pentan-3-one CAS No. 59303-02-5

1-(4-Methylfuran-2-yl)pentan-3-one

Cat. No.: B12907857
CAS No.: 59303-02-5
M. Wt: 166.22 g/mol
InChI Key: UJKHBCRAMCZJTJ-UHFFFAOYSA-N
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Description

1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound belonging to the furan family. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group at the 4-position and a pentan-3-one chain at the 1-position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Chemical Reactions Analysis

1-(4-Methylfuran-2-yl)pentan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methylfuran-2-yl)pentan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylfuran-2-yl)pentan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic cycles and metabolic pathways. The furan ring’s electron-rich nature allows it to engage in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

1-(4-Methylfuran-2-yl)pentan-3-one can be compared with other furan derivatives such as:

Biological Activity

1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound characterized by its unique structure, which combines a furan ring with a ketone functional group. This compound, with the molecular formula C10H14O2C_{10}H_{14}O_2, has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Despite its promising structure, detailed studies on its biological activity are still limited.

Chemical Structure and Properties

The compound's structure can be represented as follows:

1 4 Methylfuran 2 yl pentan 3 one C10H14O2\text{1 4 Methylfuran 2 yl pentan 3 one }\quad \text{C}_{10}\text{H}_{14}\text{O}_2

Key Properties

PropertyValue
Molecular Weight170.22 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Preliminary studies suggest that compounds containing furan rings exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Furan derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : The presence of the furan ring may contribute to antioxidant activity, which is beneficial in reducing oxidative stress.
  • Anti-inflammatory Effects : Some furan-based compounds have been investigated for their anti-inflammatory properties, which could be relevant in treating chronic inflammatory diseases.

Antimicrobial Activity

A study conducted on various furan derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against several bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall integrity, leading to cell lysis.

Antioxidant Activity

Research published in the Journal of Agricultural and Food Chemistry demonstrated that certain furan derivatives possess strong free radical scavenging abilities. In vitro assays showed that these compounds can reduce oxidative stress markers in human cells, suggesting potential applications in nutraceuticals.

Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of furan derivatives found that they can inhibit the production of pro-inflammatory cytokines. This study highlights the potential of this compound in developing treatments for inflammatory conditions.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the alkylation of 4-methylfuran with a suitable alkyl halide under basic conditions. This route is favored for its relative simplicity and efficiency.

Applications

This compound has potential applications in:

  • Pharmaceuticals : As a precursor for synthesizing bioactive compounds.
  • Flavors and Fragrances : Due to its aromatic properties, it may be used in flavoring agents.
  • Agricultural Chemicals : Investigated for its potential as a natural pesticide or herbicide.

Properties

CAS No.

59303-02-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-methylfuran-2-yl)pentan-3-one

InChI

InChI=1S/C10H14O2/c1-3-9(11)4-5-10-6-8(2)7-12-10/h6-7H,3-5H2,1-2H3

InChI Key

UJKHBCRAMCZJTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CC(=CO1)C

Origin of Product

United States

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